molecular formula C11H11ClN4O B12919943 5-(4-Chlorophenoxy)-6-methylpyrimidine-2,4-diamine CAS No. 7331-19-3

5-(4-Chlorophenoxy)-6-methylpyrimidine-2,4-diamine

Cat. No.: B12919943
CAS No.: 7331-19-3
M. Wt: 250.68 g/mol
InChI Key: SRAYHJGJNAQSTI-UHFFFAOYSA-N
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Description

5-(4-Chlorophenoxy)-6-methylpyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenoxy group attached to the pyrimidine ring, along with a methyl group and two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenoxy)-6-methylpyrimidine-2,4-diamine typically involves the reaction of 4-chlorophenol with appropriate pyrimidine precursors under controlled conditions. One common method involves the use of 4-chlorophenol and 2,4-diamino-6-methylpyrimidine in the presence of a suitable base and solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenoxy)-6-methylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen atoms.

    Substitution: The chlorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

5-(4-Chlorophenoxy)-6-methylpyrimidine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenoxy)-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenoxy)-methyl-1,3,4-oxadiazole-2-thiol: This compound shares the chlorophenoxy group but differs in the core structure, which is an oxadiazole ring.

    5-(4-Chlorophenoxy)-methyl-4H-1,2,4-triazole-3-thiol: Another similar compound with a triazole ring instead of a pyrimidine ring.

Uniqueness

5-(4-Chlorophenoxy)-6-methylpyrimidine-2,4-diamine is unique due to its specific combination of functional groups and the pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

7331-19-3

Molecular Formula

C11H11ClN4O

Molecular Weight

250.68 g/mol

IUPAC Name

5-(4-chlorophenoxy)-6-methylpyrimidine-2,4-diamine

InChI

InChI=1S/C11H11ClN4O/c1-6-9(10(13)16-11(14)15-6)17-8-4-2-7(12)3-5-8/h2-5H,1H3,(H4,13,14,15,16)

InChI Key

SRAYHJGJNAQSTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)N)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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